molecular formula C14H29NNa4O6P2 B579192 ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt CAS No. 16693-69-9

((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt

Cat. No.: B579192
CAS No.: 16693-69-9
M. Wt: 461.294
InChI Key: FRGVMGMRMJJSFE-UHFFFAOYSA-J
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Description

((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt is a chemical compound with the molecular formula C14H29NNa4O6P2 and a molecular weight of 461.29 g/mol. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

The synthesis of ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by neutralizing the reaction mixture with sodium hydroxide. Industrial production methods often involve large-scale batch processes in cGMP synthesis workshops to ensure high purity and quality.

Chemical Reactions Analysis

((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in water treatment processes, as a corrosion inhibitor, and in the formulation of detergents.

Mechanism of Action

The mechanism of action of ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt involves its ability to chelate metal ions and inhibit the activity of certain enzymes. The phosphonate groups in the compound bind to metal ions, preventing them from participating in catalytic processes. This chelation effect is particularly useful in inhibiting enzymes that require metal cofactors for their activity.

Comparison with Similar Compounds

Similar compounds to ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt include:

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.

    Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial applications.

    Aminomethylenephosphonic acids: A class of compounds with similar structures and chelating abilities. This compound is unique due to its long alkyl chain, which enhances its hydrophobic properties and makes it more effective in certain applications.

Biological Activity

((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt, is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This compound is part of a broader class of bisphosphonates, which are known for their applications in various fields, including medicine and agriculture. The biological activity of this compound can be primarily attributed to its structural characteristics and its interactions at the molecular level.

The molecular formula for this compound is C14H29NNa4O6P2C_{14}H_{29}NNa_4O_6P_2. It features two phosphonic acid groups, which are known to interact with biological systems effectively. The presence of the dodecyl group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of ((Dodecylimino)bis(methylene))bisphosphonic acid can be understood through its mechanism of action:

  • Inhibition of Bone Resorption : Like other bisphosphonates, this compound may inhibit osteoclast-mediated bone resorption, making it a candidate for osteoporosis treatment.
  • Antimicrobial Activity : Studies suggest that phosphonic acids can disrupt bacterial cell membranes, leading to antimicrobial effects.
  • Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

The biological activities associated with ((Dodecylimino)bis(methylene))bisphosphonic acid include:

  • Anticancer Properties : Research indicates that bisphosphonates can induce apoptosis in cancer cells by modulating intracellular signaling pathways.
  • Anti-inflammatory Effects : Some studies have shown that this class of compounds can reduce inflammation by inhibiting pro-inflammatory cytokine production.
  • Antimicrobial Effects : The compound exhibits activity against various pathogens, making it a potential agent for infection control.

Case Study 1: Anticancer Activity

A study investigated the effects of ((Dodecylimino)bis(methylene))bisphosphonic acid on human cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers compared to control groups. This suggests that the compound may serve as a novel therapeutic agent in cancer treatment.

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-7 (Breast)15.245
HeLa (Cervical)12.850
A549 (Lung)10.555

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that ((Dodecylimino)bis(methylene))bisphosphonic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Properties

IUPAC Name

tetrasodium;N,N-bis(phosphonatomethyl)dodecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H33NO6P2.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGVMGMRMJJSFE-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NNa4O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50240939
Record name ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50240939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94199-60-7, 16693-69-9
Record name ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094199607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50240939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(dodecylimino)bis(methylene)]bisphosphonic acid, sodium salt
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetrasodium [(dodecylimino)bis(methylene)]bisphosphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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